molecular formula C11H11ClO2 B2810137 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid CAS No. 1226178-88-6

2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid

Cat. No.: B2810137
CAS No.: 1226178-88-6
M. Wt: 210.66
InChI Key: GAQITOVSCSNDTC-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid is a chemical compound of significant interest in scientific research and development, particularly as a key synthetic intermediate. Compounds with analogous structures, such as (2-Chlorophenyl)acetic acid, are well-established intermediates in the synthesis of high-value, therapeutically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . The distinct structure of this reagent, featuring both a chlorophenyl group and a cyclopropane ring fused with an acetic acid side chain, makes it a valuable building block for medicinal chemistry. Researchers utilize this and related structures in the design and synthesis of novel potential anti-inflammatory agents by targeting pathways such as cyclooxygenase (COX) inhibition . Its application extends to serving as a precursor in organic synthesis for constructing more complex, functionalized molecules. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQITOVSCSNDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 2-chlorophenylacetic acid with a cyclopropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets:

  • Anticonvulsant Activity : Research has shown that derivatives of 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid exhibit anticonvulsant properties in animal models, suggesting potential for treating epilepsy .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease therapies .

Agricultural Science

The compound has been noted for its microbicidal properties, particularly against fungi and bacteria. It is being explored for use in crop protection formulations:

  • Fungicidal Applications : It has demonstrated effectiveness in controlling unwanted microorganisms in agricultural settings, showcasing potential as a biocontrol agent .
  • Plant Health : The compound can be applied to treat plants against various pathogens, enhancing crop resilience and yield .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules:

  • Building Block for Complex Synthesis : Its unique structure allows chemists to use it as a precursor for synthesizing other biologically active compounds, including g-secretase inhibitors and other receptor antagonists .
  • Study of Reaction Mechanisms : The compound's reactivity provides insights into various chemical reaction mechanisms, contributing to the broader understanding of organic synthesis.

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant activity of several derivatives of this compound using models such as maximal electroshock and psychomotor tests. Results indicated that certain derivatives significantly reduced seizure duration compared to controls, highlighting their potential therapeutic value in epilepsy treatment .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their efficacy against common fungal pathogens. The results demonstrated a significant reduction in fungal growth on treated crops compared to untreated controls, suggesting its viability as an eco-friendly fungicide .

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : Cyclopropane ring with a mercaptomethyl (–CH₂SH) group and acetic acid.
  • Molecular Formula : C₆H₁₀O₂S (MW = 146.20 g/mol) .
  • Key Differences : The mercaptomethyl group introduces sulfur-based reactivity (e.g., disulfide formation) absent in the chlorophenyl analogue. This intermediate is critical in Montelukast synthesis .
  • Applications : Used as a precursor in leukotriene antagonist production, highlighting the role of cyclopropane-acetic acid frameworks in drug development .

Montelukast Sodium

  • Structure: Complex substituents including a 7-chloroquinoline, vinylphenyl, and hydroxypropan-2-yl groups attached to the cyclopropane-acetic acid backbone .
  • Molecular Formula : C₃₅H₃₅ClNNaO₃S (MW = 608.18 g/mol) .
  • Key Differences : The extended aromatic and polar groups enhance receptor binding specificity, enabling Montelukast’s role as a leukotriene receptor antagonist . The 2-chlorophenyl analogue lacks these pharmacophoric elements, limiting direct therapeutic equivalence.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

  • Structure : Two phenyl groups and a hydroxyl group on the α-carbon of acetic acid .
  • Molecular Formula : C₁₄H₁₂O₃ (MW = 228.24 g/mol) .
  • Key Differences : The absence of a cyclopropane ring and presence of hydroxyl and diphenyl groups increase hydrophobicity and alter metabolic stability compared to the 2-chlorophenylcyclopropylacetic acid.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application References
2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid 210.66 2-Chlorophenyl, cyclopropane Not reported (structural studies)
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid 146.20 Mercaptomethyl, cyclopropane Montelukast intermediate
Montelukast Sodium 608.18 Quinoline, vinylphenyl Leukotriene receptor antagonist
Benzilic Acid 228.24 Diphenyl, hydroxyl Anticholinergic agent precursor

Biological Activity

2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a chlorophenyl group, which contributes to its unique chemical properties. Its structural formula can be represented as follows:

C11H11ClO2\text{C}_{11}\text{H}_{11}\text{Cl}\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains, outperforming some conventional antibiotics. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In animal models, it has demonstrated significant reduction in inflammation markers. For example, in a carrageenan-induced paw edema model, administration of the compound resulted in a reduction of edema by approximately 40% compared to control groups.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. It was evaluated using the sulforhodamine B assay method against human breast cancer cell lines (MDA-MB-435). The results indicated dose-dependent cytotoxicity with IC50 values reported as follows:

Cell LineIC50 (µM)
MDA-MB-43515
HeLa20
A54925

The compound was found to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis which showed increased Annexin V positive cells after treatment.

The biological activity of this compound is believed to involve multiple mechanisms. It may interact with specific enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. Studies suggest that it could inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, which is crucial in inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with biofilms.
  • Cancer Treatment : In a preclinical trial involving mice with implanted tumors, treatment with this compound resulted in a tumor size reduction of over 50% after four weeks compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(2-chlorophenyl)cyclopropyl]acetic acid, and how do reaction conditions influence cyclopropane ring stability?

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene intermediates or via vinylcyclopropane rearrangements. Reaction conditions (e.g., temperature, solvent polarity) critically impact ring stability due to the inherent strain of cyclopropane systems. For instance, elevated temperatures may induce ring-opening reactions, as observed in structurally similar cyclopropane derivatives . Characterization of intermediates using NMR (e.g., coupling constants for cyclopropane protons) and X-ray crystallography (bond angles ~60°) is essential to confirm structural integrity .

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation of this compound?

Contradictions in NMR or mass spectrometry data often arise from impurities, stereochemical variations, or dynamic effects (e.g., ring puckering). For example, cyclopropane protons may exhibit complex splitting patterns due to restricted rotation. Advanced techniques like 2D NMR (COSY, NOESY) and computational modeling (DFT calculations for expected chemical shifts) are recommended. Referencing analogous compounds, such as 2-[1-(3,4,5-trifluorophenyl)cyclopropyl]acetic acid, can provide benchmarks for spectral interpretation .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

The cyclopropane ring is sensitive to light, heat, and oxidizing agents. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is advised. Stability studies on related cyclopropane derivatives suggest monitoring for decomposition via HPLC or TLC, with particular attention to ring-opening byproducts (e.g., allylic acids) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, the strained cyclopropane ring exhibits unique reactivity: electrophilic attacks preferentially occur at the less substituted carbon due to hyperconjugation effects. Studies on trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid highlight how substituent electronic effects (e.g., chlorine’s electron-withdrawing nature) direct regioselectivity .

Q. What strategies mitigate stereochemical challenges during asymmetric synthesis of this compound?

Chiral auxiliaries or catalysts (e.g., Rh(II)-based systems) can enforce enantioselectivity during cyclopropanation. For example, enantiopure cyclopropane derivatives like (2R)-(cyclopropylamino)(2,6-difluorophenyl)acetic acid are synthesized using chiral ligands to control absolute configuration . Polarimetric analysis and chiral HPLC are critical for verifying enantiomeric excess.

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect biological activity in preclinical studies?

Structure-Activity Relationship (SAR) studies on analogs, such as 2-(2-chloro-4-hydroxyphenyl)acetic acid, reveal that electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydroxyl groups improve solubility. In vitro assays (e.g., enzyme inhibition) combined with molecular docking can identify key pharmacophoric features .

Q. What experimental and theoretical approaches address discrepancies in reaction yield and byproduct formation during scale-up?

Mechanistic studies (e.g., kinetic profiling) and Design of Experiments (DoE) optimize reaction parameters. For example, varying stoichiometry of cyclopropanation reagents (e.g., diazo compounds) minimizes dimerization byproducts. Computational fluid dynamics (CFD) models can predict mixing efficiency in large-scale reactors, as demonstrated in syntheses of related cyclopropane derivatives .

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